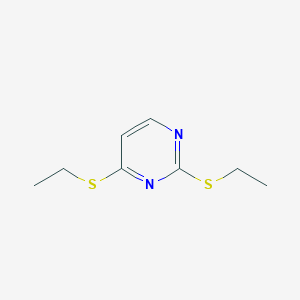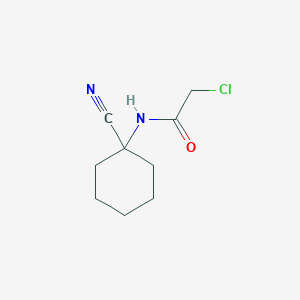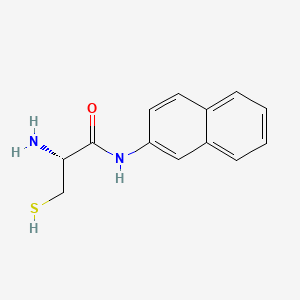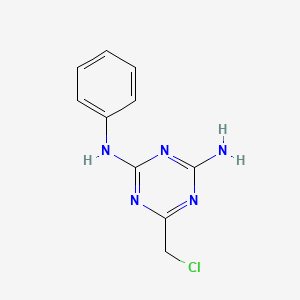
6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine
Vue d'ensemble
Description
The compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “6-(Chloromethyl)” and “N-Phenyl” parts suggest that it has a chloromethyl group and a phenyl group attached to the triazine ring .
Synthesis Analysis
While the exact synthesis pathway for this compound isn’t available, chloromethylation is a common reaction in organic chemistry. It typically involves the reaction of an aromatic ring with formaldehyde and hydrogen chloride, often catalyzed by a Lewis acid like zinc chloride .Molecular Structure Analysis
Triazines are planar and aromatic. They have a ring structure composed of three carbon atoms and three nitrogen atoms. The chloromethyl and phenyl groups attached to the triazine ring would likely affect its electronic properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, chloromethyl groups in general are quite reactive. They can undergo various reactions such as SN2 substitutions or additions to form new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors that could influence these properties include the presence and position of the chloromethyl and phenyl groups .Applications De Recherche Scientifique
Synthesis of Pyrazolo[3,4-d]pyrimidines
This compound serves as a precursor in the synthesis of pyrazolo[3,4-d]pyrimidines, which are analogs of purines and exhibit a range of biological activities. These activities include anti-inflammatory, antiproliferative, and antifungal properties . The chloromethyl group in the compound facilitates nucleophilic substitution reactions that are pivotal in the creation of these pyrimidine derivatives.
Development of Hypercrosslinked Polymers (HCPs)
The chloromethyl group is also instrumental in the synthesis of hypercrosslinked polymers. These polymers have a wide range of applications due to their high surface area and porosity, which make them suitable for gas storage, carbon capture, and the removal of pollutants .
Antibacterial and Anticancer Activity
Functionally substituted pyrazolo[3,4-d]pyrimidines, derived from this compound, have shown promising antibacterial and anticancer activities. This is due to the ability to introduce various functional groups that can interact with biological targets .
Catalysis
The compound can act as a catalyst in chloromethylation reactions of aromatic compounds, leading to the production of fine chemicals and pharmaceuticals. This is particularly important in the synthesis of compounds with high specificity and activity .
Drug Delivery Systems
Due to its structural versatility, the compound can be modified to create drug delivery systems. These systems can be tailored to release therapeutic agents in a controlled manner, targeting specific sites within the body .
Sensing and Detection
The compound’s derivatives can be functionalized to develop sensors for detecting various biological and chemical substances. This is crucial in environmental monitoring and diagnostics .
Molecular Separation
The compound’s ability to form polymers with specific pore sizes makes it suitable for applications in molecular separation. This includes the purification of compounds and the separation of mixtures based on molecular size .
Antiviral and Analgesic Activity
Derivatives of this compound have been reported to exhibit antiviral and analgesic activities. This opens up possibilities for the development of new medications for the treatment and management of viral infections and pain .
Mécanisme D'action
Biochemical Pathways
It is known that many compounds can influence various biochemical pathways within the cell, leading to downstream effects that can alter cellular function .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability and its potential as a therapeutic agent .
Result of Action
It is known that the compound’s interaction with its targets can lead to various changes within the cell, potentially leading to therapeutic effects .
Safety and Hazards
Propriétés
IUPAC Name |
6-(chloromethyl)-2-N-phenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5/c11-6-8-14-9(12)16-10(15-8)13-7-4-2-1-3-5-7/h1-5H,6H2,(H3,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXYPLRLARKYLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275127 | |
| Record name | 6-(Chloromethyl)-N~2~-phenyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine | |
CAS RN |
30355-60-3 | |
| Record name | 30355-60-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89736 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Chloromethyl)-N~2~-phenyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(chloromethyl)-2-N-phenyl-1,3,5-triazine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



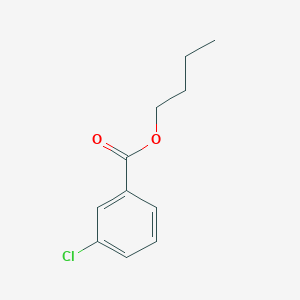
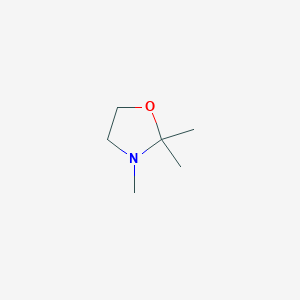
![2-[5-(1,3-Dioxoisoindol-2-yl)pentyl]isoindole-1,3-dione](/img/structure/B1615597.png)


